molecular formula C8H7BrO2 B019724 4-Bromophenylacetic acid CAS No. 1878-68-8

4-Bromophenylacetic acid

Cat. No. B019724
CAS RN: 1878-68-8
M. Wt: 215.04 g/mol
InChI Key: QOWSWEBLNVACCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromophenylacetic acid derivatives has been achieved through multiple methods, demonstrating the chemical's versatility. For instance, Zhu Yan-lon (2015) described a cost-effective and simple process for synthesizing 4'-Bromobiphenyl-4-carboxylic acid using 4-bromodiphenyl as the starting material through acetylation and haloform reactions, achieving a total yield of up to 95% (Zhu Yan-lon, 2015). Similarly, S. Plaue and D. Heissler (1987) developed a preparation method for 4-(BOC-aminoacyloxymethyl)phenylacetic acids, demonstrating the compound's adaptability in synthesis processes (S. Plaue & D. Heissler, 1987).

Molecular Structure Analysis

The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, was analyzed by I. Guzei, Alan R. Gunderson, and N. Hill (2010), revealing that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring, showcasing the electron-withdrawing nature of the bromine atom (I. Guzei, Alan R. Gunderson, & N. Hill, 2010).

Chemical Reactions and Properties

Bromo-Substituted 4-biphenyl acetic acid amides were synthesized by J. Agarwal (2017) through condensation, indicating the compound's reactivity and potential for producing biocidal compounds (J. Agarwal, 2017). This reactivity is further evidenced by the work of P. Deshpande et al. (2008), who utilized microbial hydroxylation for the synthesis of 4-substituted-2,3-dihydrobenzofurans, starting from o-bromophenylacetic acid (P. Deshpande et al., 2008).

Physical Properties Analysis

The physical properties of bromophenylacetic acid derivatives, such as melting and boiling points, are crucial for understanding their behavior in various chemical environments. However, specific studies focusing on the physical properties of 4-Bromophenylacetic acid were not directly found in this search.

Chemical Properties Analysis

The chemical properties of 4-Bromophenylacetic acid derivatives, including reactivity, stability, and interaction with other compounds, play a significant role in their application in chemical synthesis and industrial processes. For example, the synthesis and screening of Bromo-Substituted 4-biphenyl acetamides derivatives by J. Agarwal (2017) emphasize the compound's potential in producing substances with anti-bacterial and anti-fungal activity (J. Agarwal, 2017).

Scientific Research Applications

  • Synthesis of Melatonin Receptor Agonists and Sodium Hydrogen Exchange Compounds

    It's used in the microbial hydroxylation of o-bromophenylacetic acid for synthesizing 4-substituted-2,3-dihydrobenzofurans, which are further utilized in creating melatonin receptor agonists and sodium hydrogen exchange compounds (Deshpande et al., 2008).

  • Catalytic Activity in Electrochemical Reduction of CO2

    4-Nitrobenzyl bromide, closely related to 4-bromophenylacetic acid, serves as a dual catalyst in the electrosynthesis of 4-nitrophenylacetate. It plays a role in reducing CO2 and promoting the electrochemical reduction of CO2 (Mohammadzadeh et al., 2020).

  • Solid-Phase Peptide Synthesis

    A derivative, 4-(BOC-aminoacyloxymethyl)phenylacetic acids, has been prepared with a 58-69% yield for solid-phase peptide synthesis, highlighting its role in peptide chemistry (Plaue & Heissler, 1987).

  • Metabolite Analysis in Drug Research

    4-Bromo-2,5-dimethoxyphenylacetic acid, a related compound, is identified as the most abundant metabolite of 2C-B in human urine. This suggests the importance of monoamine oxidase (MAO) in its metabolism in humans, which is crucial in drug research and toxicology (Kanamori et al., 2013).

  • Cancer Therapeutic Targeting

    A study showed that platinum(IV) complexes incorporating halogenated phenylacetates, including 4-bromophenylacetic acid, demonstrate superior biological activity against various cancer cell lines. Specifically, 4-fluorophenylacetic acid showed high potency in prostate cancer and 4-bromophenylacetic acid in ovarian cancer (Aputen et al., 2022).

  • Degradation of Phenylalanine and Tyrosine

    The compound is a key enzyme in the degradation of phenylalanine, tyrosine, and various aromatic amines in Pseudomonas putida, with an absolute requirement for NADH for activity. This highlights its role in metabolic pathways (Raju et al., 1988).

  • Catalytic Activity in Organic Chemistry

    Quaternary ammonium poly(methylstyrene-co-styrene) resin shows promising catalytic activity for the reaction of 4-methoxyphenylacetic acid with n-bromobutane in an organic solvent/alkaline solution (Wu & Lee, 2001).

  • Alkaline Phosphatase Inhibition

    Compounds derived from 4-bromophenylacetic acid show potential as potent inhibitors of alkaline phosphatase. This has therapeutic implications in various diseases and cellular processes (Khan et al., 2015).

Safety And Hazards

4-Bromophenylacetic acid is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-bromophenyl)acetic acid
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InChI

InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWSWEBLNVACCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062032
Record name p-Bromophenylacetic acid
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Molecular Weight

215.04 g/mol
Source PubChem
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Product Name

4-Bromophenylacetic acid

CAS RN

1878-68-8
Record name (4-Bromophenyl)acetic acid
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Record name Benzeneacetic acid, 4-bromo-
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Record name Benzeneacetic acid, 4-bromo-
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Record name p-Bromophenylacetic acid
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Record name p-bromophenylacetic acid
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Record name 4-Bromophenylacetic acid
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Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)malonic acid (36 g, 11 mmol) was heated at 165° C. until evolution of CO2. the production was crystallized from petrol ether to give 2-(4-bromophenyl)acetic acid (26 g, 87%).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
I Khan, A Ibrar, SA Ejaz, SU Khan, SJA Shah… - RSC …, 2015 - pubs.rsc.org
… To identify potent inhibitors of APs, a diverse range of 4-bromophenylacetic acid derived hydrazone derivatives has been synthesized and characterized by spectro-analytical methods …
Number of citations: 24 pubs.rsc.org
G Aranda, JF Muller, M Caboche - Phytochemistry, 1987 - Elsevier
… structurally related to auxin, 4-bromophenylacetic acid. … or iodine, 4-bromophenylacetic acid and 4 iodophcnylacetic acid… plasts incubated with 4-bromophenylacetic acid and further …
Number of citations: 1 www.sciencedirect.com
AD Aputen, MG Elias, J Gilbert, JA Sakoff, CP Gordon… - Molecules, 2022 - mdpi.com
… acid, 4-fluorophenylacetic acid, 4-bromophenylacetic acid and 4-iodophenylacetic acid) … containing 4-fluorophenylacetic acid and 4-bromophenylacetic acid ligands, namely 4 and 6, …
Number of citations: 2 www.mdpi.com
MS Løiten, C Gløgård, J Klaveness… - Journal of chemical …, 1999 - Springer
… 1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane, C13H15BrO3, has been synthesized from 4-bromophenylacetic acid chloride via the oxetan ester (3-methyl-3-oxetanyl)…
Number of citations: 5 link.springer.com
JA Field, RL Reed - Environmental science & technology, 1996 - ACS Publications
… 4-bromophenylacetic acid could be used reliably as a surrogate standard for NPEC. The absolute recovery of 4-bromophenylacetic acid … recoveries for 4-bromophenylacetic acid (91−…
Number of citations: 276 pubs.acs.org
L Gong, H Parnes - Journal of Labelled Compounds and …, 1996 - Wiley Online Library
… 4-Bromophenylacetic acid (1) was first esterified as the methyl ester, then deprotonated with lithium diisopropylamide, and reacted with methyl chloroformate to give the substituted …
G Ephritikhine, H Barbier-Brygoo, JF Muller… - Plant …, 1987 - academic.oup.com
… curve for growth, the Em was altered: the growth-stimulatory molecule (picloram) initiated hyperpolarization, whereas the growth-inhibitory substance (4-bromophenylacetic acid) …
Number of citations: 112 academic.oup.com
JA Field, RL Reed - Environmental science & technology, 1999 - ACS Publications
… The surrogate standard, 4-bromophenylacetic acid (98%), and the … The surrogate standard, 4- bromophenylacetic acid, was added … of the 4-bromophenylacetic acid surrogate standard. …
Number of citations: 68 pubs.acs.org
S Liu, M Lv, D Xiao, X Li, X Zhou, M Guo - Organic & Biomolecular …, 2014 - pubs.rsc.org
… Using 4-bromophenylacetic acid instead of 3-bromobenzoic acid or 4-bromobenzoic acid, … , 4-bromophenylacetic acid and 5-bromosalicylic acid. Obviously, 4-bromophenylacetic acid …
Number of citations: 30 pubs.rsc.org
M Iqbal, A Karim, S Ali, MN Tahir, M Sohail - Polyhedron, 2020 - Elsevier
New dimeric paddlewheel copper(II) mixed ligand complexes were synthesized having general formulae [(py)Cu(L) 4 Cu(py)] (1), [(clpy)Cu(L*) 4 Cu(clpy)] (2) and [(py)Cu(L) 4 Cu(py)] (3…
Number of citations: 22 www.sciencedirect.com

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